molecular formula C8H13NO5S B13028330 4-(dimethylamino)phenol;sulfuric acid CAS No. 6274-21-1

4-(dimethylamino)phenol;sulfuric acid

Cat. No.: B13028330
CAS No.: 6274-21-1
M. Wt: 235.26 g/mol
InChI Key: JFPRRTVSCCQNLL-UHFFFAOYSA-N
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Description

4-(Dimethylamino)phenol; sulfuric acid is a compound that combines 4-(dimethylamino)phenol with sulfuric acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine. The combination of these two chemicals results in a compound with unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)phenol typically involves the reaction of dimethylamine with phenol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the optimal yield of 4-(dimethylamino)phenol.

Industrial Production Methods

In industrial settings, the production of 4-(dimethylamino)phenol involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The use of sulfuric acid as a catalyst is common in these processes. The product is then purified through various techniques, such as distillation and crystallization, to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the dimethylamino and phenol functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents, such as potassium permanganate or hydrogen peroxide, can be used to oxidize 4-(dimethylamino)phenol. The reaction typically occurs under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce 4-(dimethylamino)phenol. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

    Substitution: Substitution reactions involving 4-(dimethylamino)phenol often occur in the presence of halogens or other electrophiles. The reaction conditions vary depending on the specific substituent being introduced.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-(dimethylamino)phenol can lead to the formation of quinones, while reduction can yield hydroquinones. Substitution reactions can result in various substituted phenols.

Scientific Research Applications

4-(Dimethylamino)phenol; sulfuric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is used in biochemical assays and as a staining agent in microscopy.

    Medicine: It has applications in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, depending on the reaction conditions. In biological systems, it can interact with enzymes and proteins, affecting their activity and function. The presence of the dimethylamino group enhances its reactivity and ability to form stable complexes with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenol: Similar to 4-(dimethylamino)phenol but lacks the dimethylamino group.

    4-Methylaminophenol: Contains a methylamino group instead of a dimethylamino group.

    4-Ethylaminophenol: Contains an ethylamino group instead of a dimethylamino group.

Uniqueness

4-(Dimethylamino)phenol is unique due to the presence of the dimethylamino group, which enhances its reactivity and ability to participate in various chemical reactions. This makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

6274-21-1

Molecular Formula

C8H13NO5S

Molecular Weight

235.26 g/mol

IUPAC Name

4-(dimethylamino)phenol;sulfuric acid

InChI

InChI=1S/C8H11NO.H2O4S/c1-9(2)7-3-5-8(10)6-4-7;1-5(2,3)4/h3-6,10H,1-2H3;(H2,1,2,3,4)

InChI Key

JFPRRTVSCCQNLL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)O.OS(=O)(=O)O

Origin of Product

United States

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